N-[4-(2-methoxyphenoxy)phenyl]benzamide
Description
N-[4-(2-Methoxyphenoxy)phenyl]benzamide is a benzamide derivative characterized by a central benzamide core substituted with a 4-(2-methoxyphenoxy)phenyl group at the amide nitrogen. The 2-methoxyphenoxy moiety introduces steric and electronic effects that influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[4-(2-methoxyphenoxy)phenyl]benzamide |
InChI |
InChI=1S/C20H17NO3/c1-23-18-9-5-6-10-19(18)24-17-13-11-16(12-14-17)21-20(22)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22) |
InChI Key |
NUKXIIDLDCMPME-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Conformational Analysis
- N-Substituted Benzamides: 2-Chloro-N-(4-methoxyphenyl)benzamide (): The methoxy group at the para position of the phenyl ring results in a dihedral angle of 79.20° between the two benzene rings. N-(4-Chlorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide (): This compound shares the 2-methoxyphenoxy group but includes a chlorophenyl substituent. The additional chlorine atom may increase lipophilicity compared to the unsubstituted benzamide core in the target compound .
- Heterocyclic Substitutions: Compounds like N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride () incorporate heterocycles (e.g., thiophene), which enhance π-π stacking interactions in biological systems.
Physicochemical Properties
Table 1: Comparison of Physical Properties
- Melting Points: Quinoline-substituted benzamides (e.g., G19) exhibit higher melting points (>300°C) due to extended conjugation and rigidity, whereas alkylated derivatives (e.g., G20) show lower melting points (~150°C) .
- Solubility: The methoxy and phenoxy groups in this compound likely enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide in ) .
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